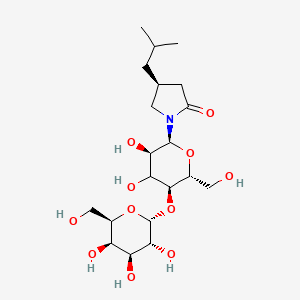

(4S)-Pregabalin Amide Lactose Adduct

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H35NO11 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

(4S)-1-[(2S,3R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |

InChI |

InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10+,11+,13-,14-,15?,16+,17+,18+,19-,20+/m0/s1 |

InChI Key |

BSKMCHXCKWARJQ-BXOUEEEJSA-N |

Isomeric SMILES |

CC(C)C[C@H]1CC(=O)N(C1)[C@@H]2[C@@H](C([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Mechanistic Studies on the Formation of 4s Pregabalin Amide Lactose Adduct

Initial Condensation and N-Glycoside Formation

The first stage in the formation of the pregabalin-lactose adduct is the condensation reaction between the two molecules. This process is contingent upon the specific chemical properties of both pregabalin's primary amine and lactose's reducing end.

Role of Pregabalin's Amine Moiety in Schiff Base Formation

Pregabalin (B1679071), chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, possesses a primary amine group (-NH2). google.com This amine acts as a nucleophile, initiating the reaction by attacking the electrophilic carbonyl carbon of the aldehyde group present in the open-chain form of lactose (B1674315). researchgate.net This condensation reaction results in the formation of an unstable intermediate known as a carbinolamine, which then rapidly dehydrates (loses a molecule of water) to form a Schiff base, or imine. researchgate.netgoogle.com The formation of this imine bond is a reversible but critical step that covalently links the pregabalin molecule to the lactose sugar. wikipedia.org

Reactivity of Lactose as a Reducing Sugar

Lactose is a disaccharide composed of galactose and glucose monosaccharide units. Its reactivity in the Maillard reaction stems from its classification as a reducing sugar. google.com This property is attributed to the glucose unit, which has a hemiacetal group that can exist in equilibrium with an open-chain form containing a free aldehyde group. researchgate.net It is this aldehyde group that provides the reactive site for the nucleophilic attack by pregabalin's amine. researchgate.net The Maillard reaction only occurs with reducing carbohydrates and amines, highlighting the essential role of lactose's open-chain aldehyde form in initiating the adduct formation. google.comgoogle.com

Amadori Rearrangement Pathway

Following the initial condensation, the resulting N-glycoside (or glycosylamine) is prone to a spontaneous intramolecular rearrangement that leads to a more stable product. google.com

Transformation of N-Glycosides to Ketosamines

The Schiff base formed in the initial step exists in equilibrium with its cyclic form, the N-glycoside. This intermediate readily undergoes an acid- or base-catalyzed isomerization known as the Amadori rearrangement. google.comwikipedia.org This reaction converts the N-glycoside of the aldose sugar (lactose) into a 1-amino-1-deoxy-2-ketose, a type of compound known as a ketosamine or an Amadori product. wikipedia.org This transformation involves an intramolecular redox reaction that converts the initial α-hydroxyimine to a more stable α-ketoamine. wikipedia.org Once the Amadori product is formed, the attachment of the amine becomes essentially irreversible under typical storage conditions, leading to a stable pregabalin-lactose conjugate. wikipedia.org

Stereochemical Considerations in Amadori Products Leading to the Adduct

The final adduct, identified as (4S)-Pregabalin Amide Lactose Adduct, possesses a specific stereochemistry. synzeal.comchemicea.com The "4S" designation refers to the stereocenter in the pregabalin moiety, which remains unchanged throughout the reaction. The reaction also involves the intramolecular cyclization of the pregabalin portion of the molecule to form a lactam (a cyclic amide), specifically a pyrrolidin-2-one ring structure. google.comgoogle.com It is assumed that this lactam formation follows the initial Maillard reaction. google.comgoogle.com The full chemical name, (S)-1-((2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)-4-isobutylpyrrolidin-2-one, precisely defines the stereochemical configuration of the entire adduct, including the multiple chiral centers within the lactose-derived portion. synzeal.comveeprho.compharmaffiliates.com The formation of this specific isomer is governed by the inherent stereochemistry of the starting materials, (4S)-Pregabalin and D-lactose.

Influence of Lactose Components on Adduct Formation

Data Tables

Table 1: Key Stages in the Formation of (4S)-Pregabalin Amide Lactose Adduct

| Stage | Reactants | Key Intermediate(s) | Final Product | Reaction Type |

| 1. Initial Condensation | (4S)-Pregabalin, Lactose (open-chain form) | Carbinolamine, Schiff Base (Imine) | N-Glycosylamine | Condensation / Dehydration |

| 2. Rearrangement | N-Glycosylamine | - | 1-Amino-1-deoxy-2-ketose (Amadori Product) | Amadori Rearrangement (Isomerization) |

| 3. Intramolecular Cyclization | Amadori Product | - | (4S)-Pregabalin Amide Lactose Adduct (Lactam form) | Amide formation |

Reactivity of Glucose and Galactose Hydrolysis Products

Lactose, a disaccharide, is composed of galactose and glucose monosaccharide units. The initial and rate-limiting step in the Maillard reaction is the nucleophilic attack of the primary amine of pregabalin on the carbonyl carbon of the reducing sugar. While lactose itself can participate in this reaction, its hydrolysis into glucose and galactose provides more reactive species.

Studies comparing the reactivity of various reducing sugars in the Maillard reaction have consistently shown that galactose is more reactive than glucose. nih.gov This increased reactivity is attributed to the higher proportion of the open-chain (acyclic) form of galactose at equilibrium compared to glucose. nih.gov The open-chain form exposes the aldehyde group, which is the primary site of reaction with the amine.

In the context of pregabalin, the presence of both glucose and galactose as hydrolysis products of lactose leads to the formation of a heterogeneous mixture of initial adducts. It has been observed that in the presence of glucose, four distinct degradation products are formed with pregabalin. scirp.org The higher reactivity of galactose suggests that it would react more readily with pregabalin, potentially leading to a greater abundance of galactose-derived adducts in the initial stages of the degradation pathway.

Table 1: Relative Reactivity of Glucose and Galactose in Maillard Reactions

| Monosaccharide | Relative Reactivity | Key Factor |

| Galactose | Higher | Greater proportion of the reactive open-chain form at equilibrium. nih.govnih.gov |

| Glucose | Lower | Lower proportion of the reactive open-chain form at equilibrium. nih.gov |

Contribution of Lactose Anomers to Adduct Diversity

Lactose exists in two anomeric forms, α-lactose and β-lactose, which differ in the orientation of the hydroxyl group at the anomeric carbon (C1) of the glucose unit. Both anomers are in equilibrium in solution and can participate in the Maillard reaction. However, the β-anomer of lactose is specifically implicated in the formation of certain pregabalin-lactose conjugates. google.com

The initial reaction between pregabalin and a lactose anomer results in the formation of a Schiff base, which then cyclizes to form a glycosylamine. Due to the stereochemistry of the anomeric carbon, the reaction with α-lactose and β-lactose can lead to the formation of different stereoisomers of the initial glycosylamine adduct. This initial diversity is then carried through subsequent rearrangement and degradation reactions, contributing to the complex mixture of observed degradation products.

Secondary Degradation Pathways of (4S)-Pregabalin Amide Lactose Adduct Precursors

The precursors to the (4S)-Pregabalin Amide Lactose Adduct, primarily the Amadori rearrangement products, are not stable and can undergo further degradation through various secondary pathways. These pathways are responsible for the formation of a range of other impurities, including furan (B31954) and pyrrole (B145914) derivatives, and are also subject to hydrolysis.

Furan and Pyrrole Derivative Formation

The degradation of Amadori products can lead to the formation of highly reactive dicarbonyl intermediates through enolization reactions. These intermediates are key precursors to the formation of heterocyclic compounds such as furans and pyrroles.

Furan derivatives are typically formed through the 1,2-enolization pathway of the Amadori product, which is favored under acidic conditions. This pathway involves the elimination of the amine group and subsequent cyclization and dehydration of the dicarbonyl intermediate to yield a furan ring. The specific type of furan derivative formed will depend on the structure of the initial sugar.

Pyrrole derivatives , on the other hand, can be formed through several mechanisms. One significant pathway involves the reaction of the dicarbonyl intermediates with another molecule of an amino compound (such as pregabalin or a free amino acid) in a reaction analogous to the Knorr pyrrole synthesis. This involves the condensation of an α-amino ketone with a β-ketoester or a similar compound. Alternatively, pyrrole-2-aldehydes can be formed from the interaction of 3-deoxyhexosones (degradation products of Amadori compounds) with amino compounds through a series of condensation and cyclization reactions.

Hydrolysis of Lactose Conjugates

The initial N-glycosylamine adducts formed between pregabalin and lactose are susceptible to hydrolysis, which can revert the reaction back to the starting materials, pregabalin and lactose. The stability of these glycosylamines is highly dependent on pH, with increased stability generally observed at higher pH ranges. aalto.fi

The Amadori rearrangement products are generally more stable than the initial glycosylamines. However, they can also undergo hydrolysis, particularly under acidic or basic conditions, although the rates are typically slower. The hydrolysis of the C-N bond in these adducts can be influenced by several factors, including temperature, pH, and the presence of other chemical species in the formulation. The susceptibility of these adducts to hydrolysis represents a competing pathway to their further degradation into furan, pyrrole, and other advanced glycation end-products. rsc.org

Table 2: Summary of Secondary Degradation Pathways

| Pathway | Precursor | Key Intermediates | Products | Influencing Factors |

| Furan Formation | Amadori Product | Dicarbonyls (from 1,2-enolization) | Furan derivatives | Acidic pH |

| Pyrrole Formation | Amadori Product | Dicarbonyls, 3-Deoxyhexosones | Pyrrole derivatives | Presence of amino compounds |

| Hydrolysis | N-Glycosylamine, Amadori Product | - | Pregabalin, Lactose | pH, Temperature |

Synthetic and Isolation Methodologies for 4s Pregabalin Amide Lactose Adduct

Laboratory Synthesis of (4S)-Pregabalin Amide Lactose (B1674315) Adduct

The laboratory synthesis simulates the conditions under which the adduct forms as a degradation product, typically involving the reaction of pregabalin (B1679071) and lactose under heat. google.com

The formation of the (4S)-Pregabalin Amide Lactose Adduct is achieved by heating an aqueous solution of pregabalin and lactose. This process mimics the Maillard reaction that occurs during the manufacturing and storage of pregabalin formulations. researchgate.netgoogle.com The reaction conditions are optimized to generate significant quantities of the adduct for subsequent isolation and characterization. nih.gov

A common synthetic approach involves dissolving pregabalin and lactose in water and heating the solution to drive the reaction. google.com The reaction leads to the formation of a complex mixture of conjugates, including the desired adduct. google.comgoogleapis.com

Table 1: Example Laboratory Synthesis Conditions for Crude Pregabalin Lactose Conjugates

| Parameter | Value | Source |

|---|---|---|

| Reactant 1 | Pregabalin (0.8 g) | google.com |

| Reactant 2 | Lactose (3.8 g) | google.com |

| Solvent | Water (5 mL) | google.com |

| Temperature | 90°C | google.com |

| Duration | Overnight | google.com |

This table is interactive and can be sorted by column.

The reaction between the primary amine of pregabalin and the reducing carbonyl group of lactose is influenced by factors such as temperature, pH, and moisture content. researchgate.netgoogle.com The initial product is a glycosylamine, which can undergo further reactions, including Amadori rearrangements, to form a variety of related substances. researchgate.netnih.gov

The primary purpose of synthesizing the (4S)-Pregabalin Amide Lactose Adduct is to prepare a high-quality reference standard. aquigenbio.com This standard is crucial for the development and validation of analytical methods used to quantify this specific impurity in commercial pregabalin drug products. aquigenbio.comsynzeal.com

The reaction between pregabalin and lactose yields a variety of isomeric forms. These include different anomers (α and β) and ring structures (furanose and pyranose) of the lactose moiety attached to the pregabalin lactam. google.com For instance, one of the identified adducts, (S)-1-[3,4-dihydroxy-6-hydroxymethyl-5-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-tetrahydro-pyran-2-yl]-4-isobutyl-pyrrolidin-2-one, is specifically the β-anomer. google.com The synthesis and subsequent isolation procedures are designed to obtain these various isomers for comprehensive analytical profiling. google.com

Table 2: Identified Isomeric Forms and Related Lactose Conjugates of Pregabalin

| Compound Name | Isomeric Note | Source |

|---|---|---|

| (S)-1-[3,4-dihydroxy-6-hydroxymethyl-5-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-tetrahydro-pyran-2-yl]-4-isobutyl-pyrrolidin-2-one | β-anomer | google.com |

| (S)-1-[2,3-dihydroxy-5-hydroxymethyl-4-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-tetrahydro-furan-2-ylmethyl]-4-isobutyl-pyrrolidin-2-one | β-furanose form of the arabinosyl moiety | google.com |

| (S)-4-isobutyl-1-(2,3,4,5-tetrahydroxy-tetrahydro-pyran-2-ylmethyl)-pyrrolidin-2-one | Monosaccharide conjugate (from galactose moiety) | google.com |

This table is interactive and can be sorted by column.

Isolation and Purification Techniques

Following the synthesis of the crude reaction mixture, which contains multiple degradation products, robust isolation and purification techniques are required to obtain the (4S)-Pregabalin Amide Lactose Adduct in a pure form. researchgate.netnih.gov

Preparative high-performance liquid chromatography (HPLC) is the primary technique used for the isolation of pregabalin-lactose conjugates from the crude synthetic mixture. researchgate.netnih.govgoogle.com This method allows for the separation of individual compounds based on their physicochemical properties, yielding isolates of high purity. nih.govresearchgate.net

The process involves injecting the dissolved crude material onto a preparative scale reversed-phase column. A specific mobile phase composition is used to elute the compounds, and fractions are collected. The fractions containing the target adduct are then combined, and the solvent is removed, often through evaporation and lyophilization, to yield the pure compound as a solid. google.comnih.gov

Table 3: Example Preparative HPLC Parameters for Adduct Isolation

| Parameter | Specification | Source |

|---|---|---|

| Column | Dynamax C18, 250 x 41 mm, 8-μm | google.com |

| Mobile Phase | Specific composition not detailed, but typically a reversed-phase system (e.g., water/acetonitrile (B52724) or water/methanol). | google.comnih.gov |

| Flow Rate | 25 mL/min | google.com |

| Detection | UV or Mass Spectrometry | google.com |

This table is interactive and can be sorted by column.

Analytical scale HPLC is employed to resolve the various isomeric forms of the adduct that may co-elute under standard chromatographic conditions. google.com Specialized HPLC methods are often necessary to separate the closely related structures of the different anomers and ring isomers. google.com The development of such methods is critical for accurately identifying and quantifying each specific conjugate impurity in a drug product. nih.gov

Reversed-phase columns, such as C18 or C8, are commonly used for this purpose. google.comnih.gov The resolution between isomeric peaks allows for their individual characterization using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netgoogle.com

Control of Purity and Yield in Adduct Synthesis

The yield of the adduct can be influenced by controlling the reaction conditions, such as temperature and duration, but the primary goal of the synthesis is often to generate a sufficient quantity of the adduct for isolation rather than to maximize the yield of a single product. google.com

The purity of the final isolated adduct is determined by the efficiency of the preparative HPLC separation. nih.govresearchgate.net By carefully selecting the chromatographic conditions and collecting narrow fractions, a purity of over 98% can be achieved. nih.gov The purity of the final reference standard is typically confirmed using an analytical HPLC method. nih.govresearchgate.net Subsequent lyophilization of the aqueous fractions containing the purified adduct helps to isolate it as a stable solid, preventing degradation. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Pregabalin | 148553-50-8 | C8H17NO2 |

| Lactose | 63-42-3 | C12H22O11 |

| (4S)-Pregabalin Amide Lactose Adduct ((S)-1-[3,4-dihydroxy-6-hydroxymethyl-5-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-tetrahydro-pyran-2-yl]-4-isobutyl-pyrrolidin-2-one) | 466678-44-4 | C20H35NO11 |

This table is interactive and can be sorted by column.

Advanced Structural Elucidation and Spectroscopic Characterization of 4s Pregabalin Amide Lactose Adduct

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of the (4S)-Pregabalin Amide Lactose (B1674315) Adduct, providing critical insights into its intricate molecular framework. Through a combination of one-dimensional and two-dimensional NMR experiments, researchers have been able to piece together the connectivity of atoms and the spatial arrangement of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of the (4S)-Pregabalin Amide Lactose Adduct reveals a complex set of signals corresponding to the protons in both the pregabalin (B1679071) and lactose moieties. Protons associated with the isobutyl group of the pregabalin portion of the molecule typically appear in the upfield region of the spectrum. The protons of the lactam ring, formed from the cyclization of pregabalin, and the carbohydrate protons of the lactose unit resonate in the more downfield regions. The anomeric proton of the glucose unit, directly attached to the nitrogen of the pregabalin lactam, is a key diagnostic signal.

While specific chemical shift and coupling constant data from peer-reviewed literature is not publicly available, a general representation of the expected proton signals is provided in the table below.

| Proton Assignment | Expected Chemical Shift Range (ppm) |

| Isobutyl Protons (CH₃, CH, CH₂) | 0.8 - 2.0 |

| Pregabalin Lactam Ring Protons | 2.0 - 3.8 |

| Lactose Moiety Protons (non-anomeric) | 3.2 - 4.5 |

| Anomeric Protons | 4.5 - 5.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing distinct signals for each unique carbon atom in the (4S)-Pregabalin Amide Lactose Adduct. The carbonyl carbon of the lactam ring is a characteristic downfield signal. The carbons of the isobutyl group are found in the aliphatic region of the spectrum, while the carbons of the lactose moiety, with their attached hydroxyl groups, resonate at intermediate chemical shifts.

A representative table of expected ¹³C NMR chemical shift ranges is presented below, based on the general understanding of similar structures.

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

| Isobutyl Carbons (CH₃, CH, CH₂) | 20 - 45 |

| Pregabalin Lactam Ring Carbons | 30 - 60 |

| Lactose Moiety Carbons | 60 - 105 |

| Lactam Carbonyl Carbon (C=O) | 170 - 180 |

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the pregabalin and lactose substructures.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the more readily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pregabalin and lactose moieties, specifically the bond between the anomeric carbon of the glucose unit and the nitrogen of the lactam ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This experiment would be instrumental in confirming the stereochemistry of the (4S)-pregabalin core and the relative orientation of the two sugar units in the lactose portion of the adduct.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Amide Linkage Confirmation

While less common, ¹⁵N NMR spectroscopy could be used to directly observe the nitrogen atom in the lactam ring. The chemical shift of the nitrogen would provide definitive evidence of the amide linkage formed upon the cyclization of pregabalin and its conjugation to the lactose molecule.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a vital tool for determining the molecular weight of the (4S)-Pregabalin Amide Lactose Adduct and for obtaining information about its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the elemental composition of the adduct. For the (4S)-Pregabalin Amide Lactose Adduct, with a molecular formula of C₂₀H₃₅NO₁₁, the expected accurate mass would be precisely determined, confirming the identity of the molecule. The nominal mass of the protonated molecule is widely reported as 466.5 g/mol .

Fragmentation Pathways in ESI-MS and LC-MS/MS for Structural Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (LC-MS/MS) are pivotal techniques for the structural elucidation of the (4S)-Pregabalin Amide Lactose Adduct. In positive ion mode ESI-MS, the molecule readily forms a protonated species [M+H]⁺. The mass of this ion is observed at a mass-to-charge ratio (m/z) of 466, which corresponds to the compound's molecular formula, C₂₀H₃₅NO₁₁.

The fragmentation of this adduct in MS/MS experiments provides valuable structural information. The fragmentation pathways are consistent with the structure of a pregabalin lactam moiety linked to a lactose molecule. Key fragmentation patterns typically involve the cleavage of the glycosidic bond connecting the glucose and galactose units, as well as the bond linking the sugar moiety to the pregabalin lactam.

Common fragmentation pathways include:

Loss of the terminal sugar unit: Cleavage of the glycosidic bond can result in the loss of a hexose (B10828440) unit (162 Da), leading to a significant fragment ion.

Cleavage of the N-glycosidic bond: The bond between the lactam nitrogen and the lactose moiety can cleave, resulting in ions corresponding to the protonated pregabalin lactam and the lactose fragment.

Dehydration: The loss of water molecules (18 Da) from the sugar portion of the adduct is a common fragmentation event due to the numerous hydroxyl groups.

These fragmentation patterns are crucial for confirming the identity of the adduct and distinguishing it from other related impurities.

| Predicted Fragment m/z | Proposed Structure/Loss | Notes |

|---|---|---|

| 466.5 | [M+H]⁺ | Protonated parent molecule (C₂₀H₃₅NO₁₁ + H)⁺ |

| 304.2 | [M+H - 162.1]⁺ | Loss of a hexose unit (e.g., glucose or galactose) |

| 142.1 | [Pregabalin lactam + H]⁺ | Protonated pregabalin lactam moiety after cleavage of the N-glycosidic bond |

| Multiple peaks | [M+H - n*H₂O]⁺ | Sequential loss of water molecules from the lactose moiety |

Identification of Related Isomers and Co-eluting Species

The synthesis and degradation processes that form the (4S)-Pregabalin Amide Lactose Adduct can also generate several related isomers and impurities. A primary isomeric variant is the (4R)-Pregabalin Amide Lactose Adduct, which differs in the stereochemistry at the 4-position of the pyrrolidinone ring.

Due to their structural similarity, these isomers and other related Maillard reaction products can be challenging to separate chromatographically, potentially leading to co-elution. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods used to separate these species. The development of stability-indicating methods is crucial to ensure that all significant degradation products are adequately resolved from the parent drug and from each other.

Besides the (4R) isomer, other potential co-eluting species include:

Amadori rearrangement products, which are common intermediates in the Maillard reaction.

Adducts formed with lactose anomers (α and β).

Degradation products resulting from further reactions of the initial adduct.

The identification of these species relies on a combination of chromatographic retention time data and mass spectrometric analysis to determine their molecular weight and fragmentation patterns.

| Compound Name | CAS Number | Molecular Formula | Relationship to (4S)-Pregabalin Amide Lactose Adduct |

|---|---|---|---|

| (4S)-Pregabalin Amide Lactose Adduct | 466678-44-4 | C₂₀H₃₅NO₁₁ | Target analyte |

| (4R)-Pregabalin Amide Lactose Adduct | 501665-88-9 | C₂₀H₃₅NO₁₁ | Stereoisomer |

| Pregabalin | 148553-50-8 | C₈H₁₇NO₂ | Parent drug |

| Lactose | 63-42-3 | C₁₂H₂₂O₁₁ | Parent excipient |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the (4S)-Pregabalin Amide Lactose Adduct. The spectrum is expected to be dominated by features from the numerous hydroxyl groups of the lactose moiety and the amide group of the pregabalin lactam.

Key expected absorption bands include:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the carbohydrate.

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the isobutyl group and the pyranose rings.

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the amide I band (primarily C=O stretch) of the γ-lactam ring.

C-O Stretching: Multiple strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, associated with the C-O stretching vibrations of the alcohols and the glycosidic linkage.

This combination of bands provides a characteristic fingerprint for the adduct, confirming the presence of both the pregabalin lactam and lactose components.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Hydroxyl groups (lactose) |

| 3000-2850 | C-H stretch | Alkyl groups (isobutyl, pyranose rings) |

| 1680-1650 (strong) | C=O stretch (Amide I) | γ-Lactam |

| 1200-1000 | C-O stretch | Alcohols, ethers (lactose moiety) |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR, particularly for the solid-state characterization of the (4S)-Pregabalin Amide Lactose Adduct. While water is a strong absorber in the infrared, it produces a weak Raman signal, making Raman spectroscopy well-suited for analyzing hydrated or hygroscopic samples.

This technique is highly sensitive to the crystalline structure and polymorphism of materials. Given that lactose exists in various crystalline and amorphous forms, Raman spectroscopy could be employed to investigate the solid-state nature of the adduct. Differences in crystal packing and molecular conformation would manifest as shifts in the low-frequency phonon modes and changes in the vibrational bands corresponding to the molecular backbone. Therefore, Raman spectroscopy is a powerful, non-destructive method for probing the solid-state properties of this compound, which can be critical for understanding its stability and manufacturing characteristics.

Chiral Analysis and Stereochemical Confirmation

The chiral integrity of a pharmaceutical compound is a critical quality attribute. In the case of the (4S)-Pregabalin Amide Lactose Adduct, it is essential to confirm the stereochemistry at the chiral center of the original pregabalin molecule.

The absolute configuration of the chiral center in the pregabalin moiety of the adduct is presumed to be retained as (4S) from the starting material, (S)-Pregabalin. The Maillard reaction, which leads to the formation of this adduct, is not expected to affect the stereochemistry at the C4 position of the pregabalin molecule.

Advanced analytical techniques would be employed to confirm this hypothesis. While specific experimental data for this particular adduct is not extensively published in peer-reviewed literature, the following methods are standard for such stereochemical determinations:

Chiral High-Performance Liquid Chromatography (HPLC): A dedicated chiral HPLC method would be developed to separate the (4S)- and (4R)-isomers of the pregabalin amide lactose adduct. The retention time of the synthesized adduct would be compared against a reference standard of the (4S)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms within the molecule, which can help in confirming the relative stereochemistry.

X-ray Crystallography: If a single crystal of the adduct can be obtained, X-ray crystallography provides the most definitive evidence of the absolute configuration of all chiral centers within the molecule.

Based on the established synthesis of (S)-Pregabalin and the nature of the Maillard reaction, the expected absolute configuration of the pregabalin portion of the adduct remains (S).

| Compound Property | Value |

| IUPAC Name | (4S)-1-((2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)-4-isobutylpyrrolidin-2-one |

| CAS Number | 466678-44-4 |

| Molecular Formula | C20H35NO11 |

| Molecular Weight | 465.49 g/mol |

| Parent Drug | (S)-Pregabalin |

| Excipient | Lactose |

| Formation Reaction | Maillard Reaction |

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between an amino acid and a reducing sugar. In the formation of the (4S)-Pregabalin Amide Lactose Adduct, the primary amine of (S)-Pregabalin reacts with the reducing end of lactose.

The initial step of the Maillard reaction involves the nucleophilic attack of the amino group on the carbonyl group of the open-chain form of lactose, forming a Schiff base. This is followed by cyclization to a glycosylamine and subsequent Amadori rearrangement. The key point regarding stereospecificity is that these reactions occur at the anomeric carbon of the lactose moiety and the amino group of pregabalin. The chiral center at the C4 position of the pregabalin molecule is not directly involved in the bond-forming or bond-breaking steps of the Maillard reaction.

Therefore, the reaction is considered to be stereospecific with respect to the (4S)-center of pregabalin. The stereochemical integrity of this center is expected to be maintained throughout the reaction sequence. Any epimerization at this center would require harsh conditions that are not typical for Maillard reactions occurring during pharmaceutical formulation and storage.

Kinetic and Thermodynamic Aspects of 4s Pregabalin Amide Lactose Adduct Formation

Reaction Kinetics under Various Stress Conditions

Forced degradation studies are instrumental in elucidating the stability of a drug substance and its susceptibility to degradation under various environmental stresses. For pregabalin (B1679071), these studies have demonstrated that its interaction with lactose (B1674315) to form the (4S)-Pregabalin Amide Lactose Adduct is significantly influenced by temperature, humidity, and light.

Elevated temperatures are known to accelerate the rate of chemical reactions, and the Maillard reaction between pregabalin and lactose is no exception. Heating a mixture of pregabalin and lactose has been shown to result in the formation of significant quantities of degradation products, including the (4S)-Pregabalin Amide Lactose Adduct. researchgate.net This is a critical factor in determining appropriate storage conditions and manufacturing processes for pregabalin formulations containing lactose.

While specific kinetic models and Arrhenius plots for the formation of the (4S)-Pregabalin Amide Lactose Adduct are not extensively detailed in publicly available literature, forced degradation studies provide insights into the temperature sensitivity of pregabalin. For instance, thermal degradation studies conducted at 50°C for 24 hours have shown a notable increase in degradation products. iajps.com Another study performing thermal degradation by keeping the drug powder at 70°C for 15 days also indicated the potential for degradation under thermal stress. tsijournals.com The increased kinetic energy at higher temperatures facilitates the molecular interactions necessary for the initial condensation and subsequent rearrangement reactions of the Maillard pathway.

Table 1: Effect of Temperature on Pregabalin Degradation

| Temperature | Duration | Observed Degradation | Reference |

|---|---|---|---|

| 50°C | 24 hours | Noticeable increase in degradation products | iajps.com |

| 70°C | 15 days | Demonstrated potential for degradation | tsijournals.com |

| 90°C | Overnight | Significant formation of lactose conjugates | google.com |

Humidity, or the presence of water, plays a pivotal role in the kinetics of solid-state reactions, including the Maillard reaction. Water can act as a plasticizer, increasing the mobility of reactants within the solid matrix, and can also directly participate in the reaction mechanism. For the interaction between pregabalin and lactose, increased relative humidity (RH) has been shown to accelerate the formation of the adduct.

Long-term stability testing of pregabalin capsules stored at 40°C and 75% RH for 6 months revealed the formation of four major degradation peaks, which were identified as pregabalin-lactose conjugates. google.com This indicates that under conditions of high humidity, there is sufficient water present to facilitate the Maillard reaction even in a solid dosage form. The water content can lower the glass transition temperature of the excipient matrix, leading to increased molecular mobility and consequently, a higher reaction rate.

Table 2: Influence of Humidity on Pregabalin-Lactose Adduct Formation

| Condition | Duration | Observation | Reference |

|---|---|---|---|

| 40°C / 75% RH | 6 months | Formation of four major pregabalin-lactose conjugate peaks | google.com |

| Not specified | 24 hours | 2% to 5% degradation observed under humidity stress | nih.gov |

Photostability is a critical parameter in assessing the stability of pharmaceutical products. While some studies have investigated the general photolytic stability of pregabalin, the specific contribution of light to the formation of the (4S)-Pregabalin Amide Lactose Adduct is not well-documented. Forced degradation studies have shown that pregabalin can be highly susceptible to photodegradation. iajps.comresearchgate.net However, these studies often focus on the degradation of the pregabalin molecule itself rather than its interaction with excipients like lactose under photolytic stress. It is plausible that the energy from light could contribute to the activation energy required for the initial steps of the Maillard reaction, but further research is needed to quantify this effect and elucidate the specific photochemical pathways that may lead to the formation of the adduct.

Influence of Microenvironmental Factors

The microenvironment within a solid dosage form can significantly impact the kinetics of drug-excipient interactions. Factors such as pH and water activity can create localized conditions that either promote or inhibit degradation pathways.

The Maillard reaction is known to be pH-dependent. The initial step, the condensation of the amine and the reducing sugar, is favored under neutral to slightly alkaline conditions, as the amino group is more nucleophilic in its unprotonated form. The rate of the Maillard reaction generally increases with increasing pH. researchgate.net

While specific studies on the effect of pH on the pregabalin-lactose reaction are limited, general principles of the Maillard reaction suggest that the pH of the microenvironment within a pharmaceutical formulation can influence the rate of adduct formation. In aqueous solutions, the caramelization of fructose, a component of lactose, and its reaction with lysine (B10760008) were found to be significantly influenced by pH, with the promoting effect of pH on browning development being well-documented. sandiego.edu For solid-state formulations, the pH of the excipient surfaces and the presence of acidic or basic impurities can create microenvironments that affect the ionization state of pregabalin's amino group and thus its reactivity towards lactose.

Water activity (aw), a measure of the energy status of water in a system, is a critical parameter in controlling the stability of solid dosage forms. It is a better predictor of chemical reactivity than total water content. In solid-state reactions, a certain level of water activity is often necessary to facilitate the mobility of reactants.

Catalytic Effects on Adduct Formation

The rate of (4S)-Pregabalin Amide Lactose Adduct formation can be significantly influenced by the presence of catalysts, which can include metal ions and various impurities present in the excipients.

Metal ions, particularly transition metals, are known to catalyze various stages of the Maillard reaction. While specific studies on the catalytic effect of metal ions on the pregabalin-lactose reaction are scarce, the general mechanisms of metal ion catalysis in Maillard reactions are well-established and can be extrapolated to this system. Metal ions can act as Lewis acids, polarizing the carbonyl group of lactose and making it more susceptible to nucleophilic attack by the amino group of pregabalin. They can also facilitate the enolization of the Amadori product, a key step in the formation of advanced glycation end-products. Furthermore, metal ions can participate in redox cycling, promoting oxidative reactions that contribute to the later stages of the Maillard reaction.

The catalytic activity of metal ions can vary depending on the specific ion, its concentration, and the reaction conditions.

| Metal Ion | Potential Catalytic Effect | General Mechanism of Action |

|---|---|---|

| Copper (Cu²⁺) | Strong catalysis | Acts as a Lewis acid and promotes oxidation. |

| Iron (Fe²⁺/Fe³⁺) | Moderate to strong catalysis | Participates in redox cycling and acts as a Lewis acid. |

| Zinc (Zn²⁺) | Weak catalysis | Primarily acts as a Lewis acid. |

| Magnesium (Mg²⁺) | Minimal to no catalysis | Weak Lewis acid. |

| Calcium (Ca²⁺) | Minimal to no catalysis | Weak Lewis acid. |

Excipients used in pharmaceutical formulations are not always perfectly pure and can contain trace amounts of reactive impurities. These impurities can significantly impact the stability of the API. In the case of pregabalin formulations containing lactose, trace aldehydes and peroxides are of particular concern as they can act as catalysts or reactants in the degradation pathways leading to adduct formation.

Trace aldehydes, such as formaldehyde (B43269) or furfural, can be present in excipients as degradation products or manufacturing residues. These aldehydes can react with the primary amine of pregabalin, potentially initiating side reactions or contributing to the complexity of the Maillard reaction cascade.

Peroxides can be present in polymeric excipients and can initiate oxidative degradation pathways. While not directly catalyzing the initial pregabalin-lactose condensation, they can contribute to the formation of reactive carbonyl species from the degradation of either the drug or the excipient, which can then participate in Maillard-type reactions.

| Impurity | Potential Effect on Adduct Formation | Mechanism of Action |

|---|---|---|

| Trace Aldehydes (e.g., Formaldehyde) | Can initiate or participate in side reactions | Reacts with the primary amine of pregabalin, forming alternative adducts or cross-linked products. |

| Peroxides | Can promote the formation of reactive carbonyls | Initiate oxidative degradation of pregabalin or lactose, leading to the formation of species that can participate in Maillard reactions. |

Stoichiometry of Degradation Reactions Involving (4S)-Pregabalin Amide Lactose Adduct

The condensation reaction between one molecule of pregabalin and one molecule of lactose to form the initial glycosylamine occurs in a 1:1 molar ratio.

Pregabalin + Lactose → Glycosylamine + H₂O

The degradation of the (4S)-Pregabalin Amide Lactose Adduct would likely proceed through the later stages of the Maillard reaction, which involve a series of dehydration, fragmentation, and polymerization reactions. The stoichiometry of these advanced stages is highly variable and dependent on the specific reaction conditions.

| Reactant | Molar Ratio | Product | Molar Ratio |

|---|---|---|---|

| Pregabalin | 1 | Initial Glycosylamine Adduct | 1 |

| Lactose | 1 | Water | 1 |

Analytical Method Development for Detection and Quantification of 4s Pregabalin Amide Lactose Adduct

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method is fundamental for the accurate determination of the (4S)-Pregabalin Amide Lactose (B1674315) Adduct in the presence of pregabalin (B1679071), other degradation products, and formulation excipients.

The choice of stationary phase is critical for achieving the necessary selectivity and resolution between the polar pregabalin molecule and its larger, more polar lactose adduct.

Reversed-Phase Chromatography: Reversed-phase stationary phases are the most commonly employed for the analysis of pregabalin and its impurities.

C18 (Octadecyl Silane): C18 columns are a versatile and common starting point for method development. A patent describing the formation of pregabalin-lactose conjugates utilized a Dynamax C18 column (250 x 41 mm, 8-μm) for the preparative isolation of these adducts. google.com For analytical purposes, columns like the Thermo Hypurity C18 (150 x 4.6 mm, 5.0 µm) have been used for the separation of pregabalin and related compounds. researchgate.net

C8 (Octyl Silane): C8 columns, such as the Hypersil BDS C8 (150 x 4.6 mm, 5 μm) and Zorbax-C8 (250 x 4.6 mm, 5 μm), offer a slightly less hydrophobic stationary phase compared to C18, which can be advantageous for retaining and separating polar compounds like the pregabalin-lactose adduct. researchgate.netsynzeal.comnih.gov

Phenyl-Hexyl: For the separation of pregabalin and its degradation impurities, a phenyl-hexyl stationary phase has been shown to be effective, demonstrating the utility of exploring alternative reversed-phase chemistries to achieve the desired separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC presents a viable alternative for separating highly polar compounds that are poorly retained on traditional reversed-phase columns. An analytical method using a HILIC stationary phase coupled with high-resolution mass spectrometry has been developed for the quantification of pregabalin in biological samples, suggesting its potential applicability for the polar lactose adduct. nih.gov

Below is an interactive data table summarizing stationary phases used in the analysis of pregabalin and its related compounds.

| Stationary Phase | Column Dimensions | Particle Size | Application |

| Dynamax C18 | 250 x 41 mm | 8 µm | Preparative isolation of pregabalin-lactose adducts google.com |

| Thermo Hypurity C18 | 150 x 4.6 mm | 5.0 µm | Separation of pregabalin and related compounds researchgate.net |

| Hypersil BDS C8 | 150 x 4.6 mm | 5 µm | Determination of pregabalin in capsule dosage form nih.gov |

| Zorbax-C8 | 250 x 4.6 mm | 5 µm | Separation of a derivatized form of pregabalin synzeal.com |

| Purospher STAR RP-8e | Not Specified | Not Specified | Separation of pregabalin and its possible impurities nih.gov |

The mobile phase composition, including the type of buffer, its pH, and the organic modifier, plays a pivotal role in the retention and resolution of the (4S)-Pregabalin Amide Lactose Adduct.

Aqueous Phase and pH Control: Due to the amine and carboxylic acid functionalities of the parent pregabalin molecule, the pH of the mobile phase is a critical parameter.

Phosphate (B84403) Buffers: Phosphate buffers are commonly used to maintain a consistent pH. For instance, a mobile phase consisting of a phosphate buffer at pH 6.9 and acetonitrile (B52724) (95:5 v/v) has been successfully used for the determination of pregabalin. nih.gov Another method utilized a 50 mM potassium dihydrogen phosphate solution with the pH adjusted to 2.5. nih.gov

Ammonium (B1175870) Phosphate Buffers: A solution of ammonium phosphate dibasic adjusted to a pH of 6.50 has also been employed as the aqueous component of the mobile phase. usp.org

Formate (B1220265) Buffers: A 10 mM sodium formate buffer at pH 4.5 has been used in a mixture with acetonitrile and methanol (B129727) for the separation of pregabalin and its impurities. researchgate.net

Organic Modifier: The choice and concentration of the organic modifier are crucial for controlling the elution strength of the mobile phase.

Acetonitrile: Acetonitrile is the most frequently used organic modifier in reversed-phase HPLC methods for pregabalin and its related substances. Its low viscosity and UV transparency make it a suitable choice. researchgate.netnih.govusp.org

Methanol: Methanol can also be used as an organic modifier and may offer different selectivity compared to acetonitrile. researchgate.net The effect of varying the organic strength by ±10% is often investigated during method robustness studies. nih.gov

The following table provides examples of mobile phase compositions used in HPLC methods for pregabalin analysis.

| Aqueous Phase | Organic Modifier(s) | Ratio (v/v) | pH |

| Phosphate Buffer | Acetonitrile | 95:5 | 6.9 nih.gov |

| 50 mM KH2PO4 | Acetonitrile | 40:60 | 2.5 nih.gov |

| Ammonium Phosphate Dibasic | Methanol, Acetonitrile | Gradient | 6.50 usp.org |

| 10 mM Sodium Formate Buffer | Acetonitrile, Methanol | 95:3:2 | 4.5 researchgate.net |

Given that the (4S)-Pregabalin Amide Lactose Adduct lacks a significant chromophore, the selection of a suitable detector is paramount for achieving the required sensitivity and specificity.

UV-Vis Detection: Direct UV detection of the pregabalin-lactose adduct is challenging. While pregabalin itself can be detected at low wavelengths (around 210 nm), this approach often suffers from low sensitivity and potential interference from excipients and other impurities. pharmaffiliates.com Derivatization with a chromophoric agent can be employed, but this adds complexity to the analytical procedure. nih.gov

Charged Aerosol Detector (CAD): The Charged Aerosol Detector (CAD) is a mass-based detector that is well-suited for the analysis of non-volatile and semi-volatile compounds, irrespective of their chromophoric properties. thermofisher.com The CAD nebulizes the column eluent, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the mass of the analyte. thermofisher.com This makes it an ideal choice for the direct and sensitive detection of the pregabalin-lactose adduct. chromatographyonline.comlcms.czresearchgate.netnih.gov The response of the CAD is generally more uniform across different compounds compared to UV detection, which is advantageous for impurity profiling and quantification without a specific reference standard for each impurity. lcms.cz

Mass Spectrometric (MS) Detection: Mass spectrometry, particularly when coupled with electrospray ionization (ESI), is a powerful tool for the detection and identification of the pregabalin-lactose adduct. In a key study, the protonated molecule of a pregabalin-lactose conjugate was observed at an m/z of 466 in the positive ion ESI mass spectrum. google.com MS detection provides high sensitivity and selectivity and can be used to confirm the identity of the adduct peak in a chromatogram. High-resolution mass spectrometry can provide further confirmation of the elemental composition. nih.gov

A comparison of the detector characteristics is presented in the table below.

| Detector | Principle | Applicability to Adduct | Advantages | Disadvantages |

| UV-Vis | Absorbance of UV-Vis light | Poor (lacks chromophore) | Simple, widely available | Low sensitivity, potential for interference |

| Charged Aerosol Detector (CAD) | Mass-based (charged aerosol particles) | Excellent | Universal detection for non-volatile compounds, good sensitivity, uniform response chromatographyonline.comlcms.czresearchgate.netnih.gov | Requires volatile mobile phases, non-linear response at high concentrations |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Excellent | High sensitivity and selectivity, structural information google.com | Higher cost and complexity |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which allows for higher mobile phase linear velocities, leading to a significant increase in resolution, sensitivity, and speed of analysis compared to conventional HPLC. A stability-indicating UPLC method has been developed for the quantification of pregabalin and its related impurities, demonstrating the utility of this technique for achieving superior separation of closely eluting peaks in a shorter run time. researchgate.netgoogle.comnih.gov The enhanced resolution offered by UPLC would be particularly beneficial for separating the (4S)-Pregabalin Amide Lactose Adduct from other potential degradation products and isomers that may be present in stressed samples.

Gas Chromatography (GC) for Volatile Degradation Products (if related to adduct formation)

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. While the (4S)-Pregabalin Amide Lactose Adduct itself is non-volatile and therefore not amenable to direct GC analysis, GC could potentially be used to investigate any small, volatile degradation products that might arise from the Maillard reaction or subsequent degradation pathways. However, the primary application of GC in the analysis of pregabalin has been for its quantification in biological matrices, which necessitates a derivatization step to increase its volatility. nih.govresearchgate.net Common derivatization approaches include methylation of the carboxylic acid group. nih.gov There is currently limited specific research on the application of GC for volatile byproducts of the pregabalin-lactose reaction.

Method Validation Parameters for Adduct Quantification

Method validation for the (4S)-Pregabalin Amide Lactose Adduct ensures that the chosen analytical procedure is reliable for its intended use. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, often utilizing a C8 or C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. nih.govijariit.com

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For the (4S)-Pregabalin Amide Lactose Adduct, specificity studies are designed to demonstrate that the method can distinguish the adduct from pregabalin, lactose, and other potential process-related impurities or degradation products.

Forced degradation studies are a cornerstone of establishing specificity. Pregabalin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. ijariit.comiajps.com The analytical method must be able to resolve the peak corresponding to the (4S)-Pregabalin Amide Lactose Adduct from any other peaks that appear under these stress conditions. Peak purity analysis, often performed using a photodiode array (PDA) detector, is used to confirm that the chromatographic peak for the adduct is spectrally homogeneous and not co-eluting with other substances. nih.gov

A representative specificity study would involve the analysis of:

A placebo (formulation without the active pharmaceutical ingredient).

Pregabalin active pharmaceutical ingredient (API).

A sample of the (4S)-Pregabalin Amide Lactose Adduct reference standard.

A spiked sample containing pregabalin, the adduct, and known impurities.

Forced degradation samples of pregabalin.

The method is considered specific if there is no interference from the placebo at the retention time of the adduct and if the adduct peak is well-resolved from all other components.

| Sample Analyzed | Interference at Adduct Retention Time | Resolution from Nearest Peak | Peak Purity |

|---|---|---|---|

| Placebo Blank | None Observed | N/A | N/A |

| Pregabalin API | None Observed | > 2.0 | Pass |

| Spiked Sample (Adduct + other impurities) | None Observed | > 2.0 | Pass |

| Forced Degradation Sample (Oxidative) | None Observed | > 2.0 | Pass |

Linearity and Range: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. For impurity quantification, the range typically spans from the reporting threshold to 120% of the specification limit. europa.eu

To assess linearity, a series of solutions of the (4S)-Pregabalin Amide Lactose Adduct reference standard at different concentrations are prepared and analyzed. The results are then plotted (peak area versus concentration), and a linear regression analysis is performed. A correlation coefficient (R²) close to 1.000 is indicative of a strong linear relationship.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is typically determined by analyzing a drug product of known concentration spiked with known amounts of the impurity at different levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the added impurity is then calculated. Acceptance criteria for accuracy for an impurity are generally between 80% and 120%. altabrisagroup.com

| Linearity Assessment | |

|---|---|

| Range | LOQ to 150% of specification limit |

| Correlation Coefficient (R²) | > 0.999 |

| Y-intercept | Minimal, close to zero |

| Accuracy (Recovery) Assessment | |

| Spiking Level | Mean % Recovery (n=3) |

| 50% | 98.5% |

| 100% | 101.2% |

| 150% | 99.8% |

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of six replicate determinations at 100% of the test concentration.

Intermediate Precision: This evaluates the variability within the same laboratory, but on different days, with different analysts, or on different equipment.

The precision is expressed as the relative standard deviation (RSD) of the series of measurements. For impurity analysis, an RSD of not more than 10% is generally considered acceptable.

| Precision Level | Parameter | Acceptance Criteria | Result |

|---|---|---|---|

| Repeatability | %RSD for 6 replicate injections | ≤ 5.0% | 1.8% |

| Intermediate Precision | %RSD (Analyst 1 vs. Analyst 2) | ≤ 10.0% | 2.5% |

| %RSD (Day 1 vs. Day 2) | ≤ 10.0% | 2.9% |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

The LOD and LOQ are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For the (4S)-Pregabalin Amide Lactose Adduct, a sensitive method is required to detect and quantify it at very low levels, often in the range of 0.01% to 0.1% with respect to the active ingredient. ijariit.com

| Parameter | Method | Result (% of Test Concentration) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.01% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.03% |

| Precision at LOQ (%RSD) | 6 Replicate Injections | ≤ 4.5% |

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijariit.com This provides an indication of its reliability during normal usage. For an HPLC method, typical variations include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min).

pH of the mobile phase buffer (e.g., ± 0.2 units).

Column temperature (e.g., ± 5°C).

Mobile phase composition (e.g., ± 2% absolute change in the organic modifier).

The method is considered robust if the system suitability parameters (e.g., resolution, peak tailing) remain within acceptable limits despite these changes.

| Parameter Varied | Variation | Impact on Resolution | Impact on Tailing Factor |

|---|---|---|---|

| Flow Rate | +0.1 mL/min | Within acceptance criteria | Within acceptance criteria |

| -0.1 mL/min | Within acceptance criteria | Within acceptance criteria | |

| Mobile Phase pH | +0.2 | Within acceptance criteria | Within acceptance criteria |

| -0.2 | Within acceptance criteria | Within acceptance criteria | |

| Column Temperature | +5°C | Within acceptance criteria | Within acceptance criteria |

| -5°C | Within acceptance criteria | Within acceptance criteria |

Mass Balance in Impurity Profiling

Mass balance is a critical component of forced degradation studies and impurity profiling. nih.gov It is the process of adding together the assay value of the drug substance and the levels of all degradation products to see how closely the total adds up to 100% of the initial value, taking into account the analytical error margin. nih.gov Achieving good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected and that the analytical method is stability-indicating. iajps.com

In the context of the (4S)-Pregabalin Amide Lactose Adduct, a mass balance study would involve quantifying the decrease in pregabalin concentration and the corresponding increase in the adduct and other degradants under various stress conditions. This ensures that the formation of the adduct accounts for a portion of the degraded pregabalin and that no significant degradants are going undetected.

| Stress Condition | % Pregabalin Remaining | % (4S)-Pregabalin Amide Lactose Adduct | % Other Degradants | % Mass Balance |

|---|---|---|---|---|

| Control (Unstressed) | 99.8% | < 0.05% | 0.1% | 99.9% |

| Acid Hydrolysis (0.1N HCl, 80°C, 24h) | 95.2% | 0.8% | 3.5% | 99.5% |

| Base Hydrolysis (0.1N NaOH, 60°C, 8h) | 92.5% | 1.5% | 5.8% | 99.8% |

| Oxidative (3% H₂O₂, RT, 24h) | 90.1% | 2.1% | 7.6% | 99.8% |

| Thermal (105°C, 48h) | 96.8% | 1.2% | 1.9% | 99.9% |

Compound Names

| Compound Name |

|---|

| (4S)-Pregabalin Amide Lactose Adduct |

| Pregabalin |

| Lactose |

Strategies for Achieving Mass Balance in Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the degradation pathways and intrinsic stability of a drug substance. A key objective of these studies is to achieve mass balance, which demonstrates that the analytical method can account for all the mass of the drug substance, including the parent drug and all its degradation products. sapub.org

Achieving mass balance in studies involving the (4S)-Pregabalin Amide Lactose Adduct requires a meticulously planned strategy. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose. researchgate.net A typical stability-indicating HPLC method would involve:

Method Development: A reversed-phase HPLC method is often developed. The selection of the stationary phase (e.g., C8 or C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile), and detector wavelength is optimized to achieve adequate separation of pregabalin, lactose, and the (4S)-Pregabalin Amide Lactose Adduct. nih.gov

Forced Degradation Conditions: The drug substance is subjected to various stress conditions, such as heat, humidity, acid and base hydrolysis, oxidation, and photolysis, in the presence of lactose to intentionally generate the adduct and other potential degradation products. sapub.org The extent of degradation is typically targeted to be in the range of 5-20%. sapub.org

Quantification: The amount of the parent drug remaining and the amount of the adduct formed are quantified using the developed HPLC method.

A hypothetical example of a forced degradation study design is presented in Table 1.

Table 1: Illustrative Forced Degradation Study Design for Pregabalin with Lactose

| Stress Condition | Parameters | Expected Outcome |

|---|---|---|

| Thermal | 60°C for 4 weeks | Formation of (4S)-Pregabalin Amide Lactose Adduct |

| Humidity | 40°C / 75% RH for 4 weeks | Potential for increased adduct formation |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | Degradation of pregabalin and the adduct |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | Degradation of pregabalin and the adduct |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of oxidative degradation products |

| Photostability | ICH Q1B conditions | Assessment of light sensitivity |

Challenges in Accounting for Adduct Mass Contribution

A significant challenge in achieving mass balance for the (4S)-Pregabalin Amide Lactose Adduct lies in the substantial difference in molecular weight between the parent drug, pregabalin, and the adduct. Pregabalin has a molecular weight of approximately 159.23 g/mol , while the (4S)-Pregabalin Amide Lactose Adduct has a molecular weight of around 465.49 g/mol . pharmaffiliates.com

This disparity means that a simple area-percent calculation from the chromatogram will not accurately reflect the mass balance. pharmtech.com The reason for this is that the detector response (e.g., UV absorbance) is proportional to the concentration of the analyte, but the conversion from area percent to weight percent requires a correction factor when the molecular weights of the parent drug and the degradant are different.

To accurately calculate the mass balance, the following formula should be used:

Mass Balance (%) = [(Amount of Pregabalin remaining) + (Amount of Adduct formed × Correction Factor)] / (Initial Amount of Pregabalin) × 100

The correction factor is the ratio of the molecular weight of pregabalin to the molecular weight of the adduct:

Correction Factor = Molecular Weight of Pregabalin / Molecular Weight of (4S)-Pregabalin Amide Lactose Adduct

An illustrative calculation of mass balance is provided in Table 2.

Table 2: Hypothetical Mass Balance Calculation

| Analyte | Molecular Weight (g/mol) | HPLC Area (%) | Weight (%) without Correction | Weight (%) with Correction |

|---|---|---|---|---|

| Pregabalin | 159.23 | 90.0 | 90.0 | 90.0 |

| (4S)-Pregabalin Amide Lactose Adduct | 465.49 | 10.0 | 10.0 | 3.42 |

| Total | 100.0 | 100.0 | 93.42 |

Correction Factor = 159.23 / 465.49 ≈ 0.342

As shown in the table, failing to apply the correction factor would lead to an inaccurate mass balance. Other potential reasons for not achieving the desired mass balance (typically 97-103%) include the formation of non-chromophoric or volatile impurities. sapub.org

Reference Standard Qualification and Traceability

The accurate quantification of the (4S)-Pregabalin Amide Lactose Adduct is critically dependent on the availability of a well-characterized reference standard. The qualification of this reference standard is a rigorous process that establishes its identity, purity, and potency.

Qualification of the Reference Standard:

The qualification of the (4S)-Pregabalin Amide Lactose Adduct reference standard involves a comprehensive set of analytical tests, including:

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure of the adduct.

Purity Determination: The purity of the reference standard is typically determined by HPLC, often using a mass balance approach that accounts for organic impurities, water content (by Karl Fischer titration), residual solvents (by gas chromatography), and non-volatile residues.

Potency Assignment: The assigned potency of the reference standard is based on its purity.

Commercial suppliers of the (4S)-Pregabalin Amide Lactose Adduct reference standard provide a Certificate of Analysis (CoA) that details the characterization data and the assigned purity. synzeal.comispstandards.com

Traceability:

Traceability is the property of a measurement result that can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. For a pharmaceutical impurity reference standard like the (4S)-Pregabalin Amide Lactose Adduct, traceability is established by qualifying it against a primary reference standard, if available, from a pharmacopeia such as the United States Pharmacopeia (USP). synzeal.com

In cases where a primary standard is not available, a well-characterized in-house or secondary standard is used. The CoA for the reference standard should document its traceability.

Computational and Theoretical Investigations of 4s Pregabalin Amide Lactose Adduct

Molecular Modeling of Adduct Structure and Conformation

Detailed molecular modeling studies, including conformational analysis and docking studies specifically for the (4S)-Pregabalin Amide Lactose (B1674315) Adduct, are not extensively reported in the scientific literature. Such studies are crucial for understanding the three-dimensional structure of the adduct and its potential interactions.

Conformational Analysis of the Amadori Product and Lactam Ring

No specific studies detailing the conformational analysis of the Amadori product formed between (4S)-pregabalin and lactose, or of the subsequent lactam ring within the adduct, were identified. Conformational analysis would provide insight into the spatial arrangement of the molecule, which influences its physical and chemical properties.

Docking Studies (if related to binding sites for analytical detection)

There is no available research on docking studies of the (4S)-Pregabalin Amide Lactose Adduct. Such studies would be valuable for developing selective analytical methods by predicting the binding interactions of the adduct with stationary phases or other analytical probes.

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. However, specific applications of these methods to the (4S)-Pregabalin Amide Lactose Adduct are not found in the reviewed literature.

Density Functional Theory (DFT) for Reaction Energetics and Transition States

While DFT has been employed to study the lactamization of pregabalin (B1679071) itself, no studies were found that apply DFT to investigate the reaction energetics and transition states involved in the formation of the (4S)-Pregabalin Amide Lactose Adduct. Such calculations would elucidate the mechanism and thermodynamics of the Maillard reaction between pregabalin and lactose.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There are no published studies on the computational prediction of spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for the (4S)-Pregabalin Amide Lactose Adduct. These predictions, when correlated with experimental data, can provide a high degree of confidence in the structural elucidation of such complex molecules.

In Silico Prediction of Degradation Pathways

The prediction of degradation pathways through in silico methods is a valuable tool in pharmaceutical development for assessing the stability of drug substances and their impurities. However, no specific in silico studies predicting the further degradation of the (4S)-Pregabalin Amide Lactose Adduct have been reported. Such an investigation would be beneficial for understanding the long-term stability of pharmaceutical formulations containing pregabalin and lactose.

Use of Predictive Software for Impurity Formation (e.g., Zeneth)

Predictive software tools are instrumental in the early identification of potential drug-excipient incompatibilities, thereby guiding formulation development and stability studies. Zeneth, a knowledge-based expert system, is a prominent example of software used to predict the degradation pathways of pharmaceutical compounds. lhasalimited.orglhasalimited.org This software utilizes a comprehensive knowledge base of chemical reactions to forecast potential degradation products under various stress conditions, including interactions with excipients. lhasalimited.org

In the context of the (4S)-Pregabalin Amide Lactose Adduct, a tool like Zeneth can be employed to predict the likelihood of the Maillard reaction occurring between pregabalin and lactose. The software analyzes the molecular structures of the API (pregabalin) and the excipient (lactose) to identify reactive functional groups—in this case, the primary amine of pregabalin and the reducing end of lactose. Based on its embedded rules derived from known chemical transformations, Zeneth can predict the formation of the initial glycosylamine, which can then undergo further reactions, such as cyclization to the amide lactam, to form the (4S)-Pregabalin Amide Lactose Adduct. google.com

The predictions generated by such software are not only qualitative (identifying potential products) but can also provide a semi-quantitative likelihood score for the formation of a particular impurity under specific conditions. This allows chemists to prioritize experimental work to confirm the presence of predicted high-risk impurities. Benchmarking studies have demonstrated the evolving accuracy of software like Zeneth, with its predictive power increasing as its knowledge base is refined with more experimental data. lhasalimited.org

Table 1: Predictive Software Capabilities for Impurity Profiling

| Feature | Description | Relevance to (4S)-Pregabalin Amide Lactose Adduct |

| Knowledge-Based Rules | Utilizes a database of known chemical reactions and degradation pathways. | Can identify the potential for a Maillard reaction between pregabalin's primary amine and lactose's reducing sugar functionality. |

| Structure-Based Analysis | Analyzes the chemical structures of the drug and excipients to identify reactive sites. | Pinpoints the specific functional groups involved in the formation of the adduct. |

| Prediction of Degradants | Generates a list of potential degradation products. | Can theoretically predict the formation of the (4S)-Pregabalin Amide Lactose Adduct among other potential products. |

| Likelihood Scoring | Assigns a score indicating the probability of a particular degradation pathway occurring. | Helps in risk assessment by highlighting the most probable impurities for experimental verification. |

Correlation of Computational Predictions with Experimental Data

The ultimate validation of any computational prediction lies in its correlation with experimental data. For the (4S)-Pregabalin Amide Lactose Adduct, this involves comparing the in silico predictions with results from analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov

Experimental studies have confirmed that pregabalin reacts with lactose to form several degradation products, including the (4S)-Pregabalin Amide Lactose Adduct. nih.govgoogle.com These studies typically involve subjecting drug-excipient mixtures to stress conditions (e.g., heat, humidity) and then analyzing the resulting mixture to identify and quantify the impurities formed.

The correlation process involves the following steps:

Prediction: Using software like Zeneth to generate a list of potential degradation products for a pregabalin-lactose formulation.

Experimental Analysis: Performing forced degradation studies and analyzing the samples using techniques like LC-MS to obtain a profile of the actual impurities.

Comparison: Matching the computationally predicted impurities with those identified experimentally. This is often done based on the molecular weight and predicted chemical structure.

Refinement: The results of this comparison can be used to refine the computational models, thereby improving their predictive accuracy for future applications.

While specific, detailed studies showcasing a direct comparison of Zeneth's predictions for the (4S)-Pregabalin Amide Lactose Adduct with experimental data are not extensively available in the public domain, the principle of this correlative approach is a cornerstone of modern pharmaceutical development. The known formation of this adduct through the Maillard reaction provides a strong basis for the theoretical prediction of its existence. nih.govgoogle.com Any discrepancies between prediction and observation, such as the prediction of impurities that are not found experimentally or vice versa, can provide valuable insights into the reaction mechanisms and the stability of the drug product.

Table 2: Illustrative Correlation of Predictive and Experimental Findings

| Parameter | Computational Prediction (Illustrative) | Experimental Finding | Correlation Status |

| Formation of Adduct | Predicted as a likely product of the Maillard reaction between pregabalin and lactose. | (4S)-Pregabalin Amide Lactose Adduct is identified and characterized in forced degradation studies. nih.govgoogle.com | High Correlation |

| Molecular Weight | Calculated based on the predicted chemical structure (C₂₀H₃₅NO₁₁). chemicea.comsynzeal.comaquigenbio.com | Confirmed by mass spectrometry. google.com | High Correlation |